molecular formula C19H28O2 B12522418 1-Hydroxy-2,2-dimethyl-1-phenylundec-4-en-3-one CAS No. 651726-59-9

1-Hydroxy-2,2-dimethyl-1-phenylundec-4-en-3-one

Katalognummer: B12522418
CAS-Nummer: 651726-59-9
Molekulargewicht: 288.4 g/mol
InChI-Schlüssel: NLHNUGSWSDZYKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Hydroxy-2,2-dimethyl-1-phenylundec-4-en-3-one is an organic compound with a complex structure that includes a phenyl group, a hydroxyl group, and a double bond

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-2,2-dimethyl-1-phenylundec-4-en-3-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a phenylacetone derivative followed by a series of reactions including oxidation and reduction steps. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Hydroxy-2,2-dimethyl-1-phenylundec-4-en-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond can be reduced to form a saturated compound.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) are often used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction can produce a fully saturated hydrocarbon.

Wissenschaftliche Forschungsanwendungen

1-Hydroxy-2,2-dimethyl-1-phenylundec-4-en-3-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential as bioactive agents in drug discovery.

    Medicine: Research is ongoing to explore its potential therapeutic properties.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-Hydroxy-2,2-dimethyl-1-phenylundec-4-en-3-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

  • 1-Hydroxy-2,2-dimethyl-1-phenylundec-4-en-2-one
  • 1-Hydroxy-2,2-dimethyl-1-phenylundec-4-en-4-one

Uniqueness: 1-Hydroxy-2,2-dimethyl-1-phenylundec-4-en-3-one is unique due to its specific structural features, such as the position of the hydroxyl group and the double bond

Eigenschaften

CAS-Nummer

651726-59-9

Molekularformel

C19H28O2

Molekulargewicht

288.4 g/mol

IUPAC-Name

1-hydroxy-2,2-dimethyl-1-phenylundec-4-en-3-one

InChI

InChI=1S/C19H28O2/c1-4-5-6-7-8-12-15-17(20)19(2,3)18(21)16-13-10-9-11-14-16/h9-15,18,21H,4-8H2,1-3H3

InChI-Schlüssel

NLHNUGSWSDZYKM-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC=CC(=O)C(C)(C)C(C1=CC=CC=C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.